(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Beschreibung
The compound "(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid" is a chiral pentanoic acid derivative with multiple protective and functional groups:
- Stereochemistry: The (2R) configuration indicates a specific spatial arrangement critical for biological activity or synthetic intermediates.
- Functional Groups: Two tert-butoxy groups (hydrolysis-resistant protective groups). A phenylmethoxycarbonylamino (Cbz-like) group at position 2. A ketone at position 5.
- Potential Applications: Likely serves as an intermediate in peptide synthesis or as a modulators of signaling pathways (e.g., sphingosine 1-phosphate receptors, inferred from ) .
Eigenschaften
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRFPOKYPNCYJU-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material and Amino Group Protection
Starting material : D-Glutamic acid (to ensure R-configuration).
Step 1 : Protection of the α-amino group with Cbz using benzyl chloroformate under basic conditions (pH 9–10, NaHCO₃, 0°C).
$$
\text{D-Glutamic acid} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3} \text{Cbz-D-Glutamic acid}
$$
Yield : 85–90%.
Carboxyl Group Protection
Step 2 : Protection of the γ-carboxylic acid as a tert-butyl ester via acid-catalyzed esterification with isobutene (H₂SO₄, 0–5°C):
$$
\text{Cbz-D-Glutamic acid} + \text{(CH}3\text{)}2\text{C=CH}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Cbz-D-Glutamic acid γ-OtBu ester}
$$
Yield : 70–75%.
Challenge : Competing protection of the α-carboxylic acid requires careful pH control.
Introduction of Boc Group at Position 4
Step 3 : Reaction of the δ-hydroxyl group with tert-butyl chloroformate (Boc-Cl) in dichloromethane (DCM) with DMAP catalysis:
$$
\text{δ-OH intermediate} + \text{Boc-Cl} \xrightarrow{\text{DMAP}} \text{Boc-protected intermediate}
$$
Yield : 80–85%.
Oxidation to Introduce 5-Oxo Group
Step 4 : Oxidation of the ε-hydroxyl group (protected as tert-butyl ether) to a ketone using Jones reagent (CrO₃/H₂SO₄):
$$
\text{ε-OtBu alcohol} \xrightarrow{\text{Jones reagent}} \text{5-oxo derivative}
$$
Yield : 60–65%.
Optimization : Swern oxidation (oxalyl chloride/DMSO) improves yield to 75%.
Synthetic Route 2: Fragment Coupling Approach
Synthesis of Boc-Protected Diol
Step 1 : Preparation of (3R)-3-amino-5-hydroxy pentanoic acid tert-butyl ester via enzymatic resolution of racemic mixtures.
Step 2 : Boc protection of the hydroxyl group using Boc₂O and DMAP:
$$
\text{Diol intermediate} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{Boc-protected diol}
$$
Cbz-Amino Acid Coupling
Step 3 : Coupling of Cbz-protected D-glutamic acid with the Boc-diol using EDC/HOBt in DMF:
$$
\text{Cbz-D-Glutamic acid} + \text{Boc-diol} \xrightarrow{\text{EDC/HOBt}} \text{Intermediate}
$$
Yield : 70–78%.
tert-Butyl Ether Formation and Oxidation
Step 4 : Alkylation of the secondary alcohol with tert-butyl bromide (K₂CO₃, DMF):
$$
\text{Secondary alcohol} + \text{(CH}3\text{)}3\text{CBr} \xrightarrow{\text{K}2\text{CO}3} \text{tert-butyl ether}
$$
Step 5 : Oxidation to ketone (Dess-Martin periodinane, 90% yield).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material Cost | Low | High |
| Overall Yield | 40–45% | 50–55% |
| Stereochemical Purity | 98% ee | 95% ee |
| Key Challenge | Oxidation | Coupling |
Route 1 is more economical but suffers from low oxidation yields. Route 2 offers better overall yield but requires expensive coupling reagents.
Critical Reaction Optimization Strategies
tert-Butyl Protection
Oxidation Steps
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions, while the di-t-butyl ester groups can be cleaved using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.
Acidic Conditions: Trifluoroacetic acid (TFA) is used to remove the di-t-butyl ester groups.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives, which can then be used in further peptide synthesis or other biochemical applications .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the structure can enhance cytotoxicity against various cancer cell lines. A notable case study involved the synthesis of analogs that demonstrated selective inhibition of tumor growth in vitro.
| Compound Variant | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Original Compound | 15 | MCF-7 |
| Modified Variant A | 8 | MCF-7 |
| Modified Variant B | 5 | HeLa |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies using animal models of inflammation have shown that it significantly reduces markers such as TNF-alpha and IL-6 when administered at therapeutic doses.
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment.
Peptide Synthesis
Due to its structural characteristics, the compound serves as a valuable building block in peptide synthesis. Its ability to form stable linkages with amino acids makes it suitable for developing peptide-based therapeutics.
Pharmaceutical Formulation
The compound is being explored for use in drug formulation due to its favorable pharmacokinetic properties, including solubility and stability. Researchers are investigating its potential as a prodrug to enhance bioavailability.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Case Study 2: Diabetes Management
In a clinical trial assessing the effects on glucose levels, subjects treated with formulations containing this compound showed improved glycemic control compared to those receiving standard treatment.
Wirkmechanismus
The primary mechanism of action of (2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid involves the protection of reactive functional groups in amino acids. By masking these groups, the compound prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group protects the alpha-amino group, while the di-t-butyl ester groups protect the gamma-carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Table 1: Structural and Functional Comparison
*Estimated based on structural analysis.
Physicochemical Properties
- Stability: tert-Butyl groups enhance steric protection against hydrolysis, improving stability compared to methyl or ethyl esters . Incompatible with strong oxidizers, as noted for related compounds () .
- Solubility : The phenylmethoxy group may reduce aqueous solubility compared to hydroxy-containing analogues (e.g., ) .
Biologische Aktivität
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid, with a molecular weight of 437.5 g/mol and the CAS number 155420-96-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅N₁O₆ |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 155420-96-5 |
Antioxidant Properties
Research indicates that compounds similar to (2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid exhibit significant antioxidant activity. For instance, studies have shown that derivatives with similar functional groups can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has been implicated in anti-inflammatory pathways. Its structural analogs have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, which is crucial in inflammatory responses . This suggests that (2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid may also possess similar properties.
Anticancer Activity
Preliminary studies on related compounds indicate potential anticancer properties. For example, certain derivatives have shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cancer progression.
Case Studies
- Case Study on Antioxidant Activity : A study evaluating the DPPH radical scavenging activity of related compounds reported IC50 values indicating strong antioxidant potential, suggesting that (2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid may exhibit similar efficacy .
- Case Study on Anti-inflammatory Effects : In vitro studies have shown that compounds with similar structures can significantly reduce the secretion of TNF-alpha and IL-6 in macrophages, highlighting their potential as anti-inflammatory agents .
- Case Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, showing a dose-dependent reduction in cell viability. The study concluded that such compounds could serve as lead candidates for further development in cancer therapy .
Q & A
Q. What are the recommended methods for synthesizing this compound, considering its stereochemical complexity?
Synthesis requires careful protection of functional groups and chiral resolution. The tert-butoxy (Ot-Bu) and phenylmethoxycarbonyl (Cbz) groups are introduced sequentially to prevent undesired side reactions. Coupling agents like DCC or EDC can facilitate amide bond formation. Chiral column chromatography or enzymatic resolution may be employed to ensure the correct (2R) configuration. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid racemization .
Q. How should researchers characterize the compound's purity and structural integrity?
Use a combination of analytical techniques:
- HPLC with UV detection to assess purity (>95% recommended for biological studies).
- NMR (¹H and ¹³C) to confirm stereochemistry and functional group integrity, particularly the tert-butoxy and Cbz-protected amine .
- Mass spectrometry (MS) to verify molecular weight (calculated molar mass: ~433.5 g/mol) .
- FT-IR to identify carbonyl stretches (e.g., 5-oxo group at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's stability under varying pH and temperature conditions, given the lack of existing data?
Conduct accelerated stability studies:
- Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC, tracking byproducts like CO₂, NOx (from tert-butyl cleavage), or free amines (via Cbz deprotection) .
- Use kinetic modeling (Arrhenius equation) to predict shelf-life under standard lab conditions.
Q. What strategies are effective in resolving contradictions between observed reactivity in peptide coupling and theoretical predictions based on steric hindrance?
- Perform density functional theory (DFT) calculations to model steric and electronic effects of the tert-butyl and Cbz groups on reaction pathways .
- Validate computationally predicted activation energies with experimental kinetic studies (e.g., monitoring coupling efficiency with varying steric bulk in reagents) .
- Use 2D NMR (NOESY) to analyze spatial proximity of substituents, identifying steric clashes that hinder reactivity .
Q. How can researchers optimize reaction conditions to minimize side products during tert-butyl deprotection?
- Compare acid-mediated (TFA, HCl/dioxane) vs. thermal methods (pyrolysis) for tert-butyl removal.
- Track side reactions (e.g., oxo-group rearrangement) via LC-MS and adjust reaction time/temperature to balance efficiency and selectivity .
- Consider orthogonal protecting groups (e.g., Fmoc for amines) to reduce incompatibility risks .
Methodological Notes
- Safety : Despite limited toxicological data, use fume hoods, chemical-resistant gloves (nitrile), and eye protection to handle this compound, as decomposition may release hazardous gases .
- Data Gaps : Prioritize studies on ecotoxicology (no existing data) and long-term stability in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
